

# UV-Vis absorption maxima (lambda max) for conjugated enones

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## Compound of Interest

Compound Name: *3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one*

CAS No.: 5066-65-9

Cat. No.: B182552

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## Predicting & Validating UV-Vis for Conjugated Enones

### A Comparative Methodology Guide for Structural Elucidation

### Executive Summary

In the structural characterization of novel drug candidates, the

-unsaturated ketone (conjugated enone) is a ubiquitous pharmacophore. While NMR and Mass Spectrometry are definitive for connectivity, UV-Visible spectroscopy remains the rapid, non-destructive standard for assessing conjugation length and electronic environment.

This guide compares the three primary methodologies for determining the absorption maximum (

) of conjugated enones: Empirical Calculation (Woodward-Fieser), Computational Prediction (TD-DFT), and Experimental Determination. We provide validated reference tables, solvent correction factors, and a rigorous experimental protocol to ensure data integrity.

## Comparative Methodology: Choosing the Right Tool

The "product" in this context is the methodology used to predict or validate the electronic transition (

).

Feature	Method A: Woodward-Fieser Rules	Method B: TD-DFT (Computational)	Method C: Experimental UV-Vis
Primary Utility	Rapid bench-side estimation; structure confirmation of planar systems.	Predicting for highly strained, cross-conjugated, or stereochemically complex molecules.	Definitive "Ground Truth" characterization and purity assessment.
Cost/Time	< 5 Minutes (Manual).	Hours to Days (CPU time + Setup).	< 30 Minutes (Instrumental).
Accuracy	5 nm (for unstrained systems). Fails for distorted chromophores.	2–10 nm (Dependent on functional/basis set). Handles 3D geometry well.	Absolute (Dependent on calibration/solvent purity).
Key Limitation	Cannot account for steric inhibition of resonance (loss of planarity).	Requires specialized software (Gaussian, ORCA) and expertise.	Requires physical sample; destructive if recovery is difficult.

## Deep Dive: The Woodward-Fieser Empirical Rules

Despite the rise of computational chemistry, Woodward-Fieser rules remain the fastest way to validate a proposed structure. They are additive empirical values derived from thousands of reference spectra.

## The Logic of Calculation

The calculation follows a strict hierarchy: Base Chromophore

Substituents

Geometrical Corrections

Solvent Correction.



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## Master Reference Tables

Use these validated values for manual calculation.

**Table 1: Base Values (Ethanol)**

Chromophore Type	Base (nm)
Acyclic	215
-unsaturated ketone	
6-Membered cyclic enone	215
5-Membered cyclic enone	202
-unsaturated aldehyde	210
-unsaturated carboxylic acid/ester	197

**Table 2: Structural Increments**

Structural Feature	Increment (nm)
Double Bond Extending Conjugation	+30
Exocyclic Double Bond	+5
Homoannular Diene Component	+39
Alkyl Group / Ring Residue	
-position	+10
-position	+12
and higher positions	+18
Auxochromes	
-OH ( )	+35
-OH ( )	+30
-OAc ( )	+6

### Table 3: Solvent Corrections

Note: The calculated values above assume Ethanol as the solvent. Apply these corrections to predict

in other media.

Solvent	Correction (nm)	Effect Type
Water	-8	Hypsochromic (Blue) Shift
Methanol/Ethanol	0	Reference
Chloroform	+1	Negligible
Dioxane	+5	Bathochromic (Red) Shift
Ether	+7	Bathochromic (Red) Shift
Hexane/Cyclohexane	+11	Bathochromic (Red) Shift

“

*Scientific Insight: The hypsochromic shift in water (polar) vs. hexane (non-polar) for the calculated value is counter-intuitive to the general*

rule. In enones, strong hydrogen bonding in water stabilizes the ground state (polarized

) significantly, increasing the energy gap (

) and shifting absorption to shorter wavelengths [1].

## Experimental Protocol: Validating the Prediction

To ensure the experimental data matches the theoretical rigor, follow this self-validating protocol.

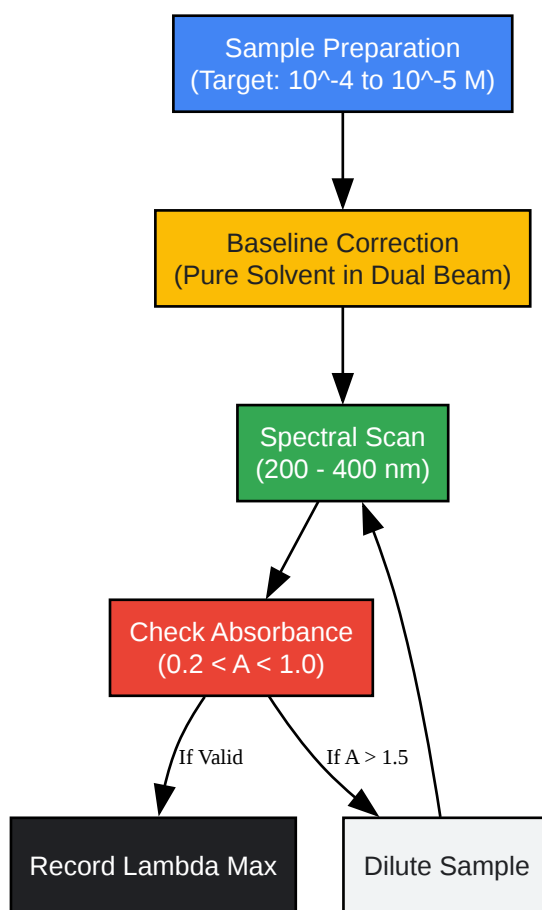
### Solvent Selection & Cutoffs

Critical Error Source: Using a solvent that absorbs in the region of interest. The "Cutoff" is the wavelength where solvent absorbance

1.0 AU in a 1 cm path length.

Solvent	UV Cutoff (nm)	Suitability for Enones (200-250 nm)
Water	190	Excellent
Acetonitrile	190	Excellent
Hexane	195	Good (Low Solubility risk)
Methanol	205	Good (Standard)
Ethanol	210	Good (Standard)
Chloroform	245	UNSUITABLE (Masks )
Acetone	330	UNSUITABLE (Absorbs strongly)

## Workflow Diagram



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## Step-by-Step Methodology

- Preparation: Dissolve ~1 mg of compound in 100 mL of spectroscopic grade Ethanol (approx M).
- Cuvette Selection: Use Quartz cuvettes (transparent < 300 nm). Do NOT use glass or plastic.
- Blanking: Fill two matched cuvettes with pure solvent. Run a baseline correction (Autozero).
- Measurement: Replace the sample cuvette. Scan 200–400 nm.
- Validation: The absorbance ( ) at

must fall between 0.2 and 1.0.

- Why? Above 1.0, the detector signal-to-noise ratio degrades, and deviations from Beer's Law occur due to intermolecular interactions [2].

## Case Study: Isophorone

Compound: 3,5,5-Trimethyl-2-cyclohexen-1-one Structure: 6-membered cyclic enone.

### Step 1: Woodward-Fieser Calculation

- Base: 6-membered cyclic enone = 215 nm[1][2]
- Substituents:
  - -substituent (Methyl at C3): +12 nm
  - -ring residue (C4-C5 bond attached to C3): +12 nm
  - Note: The gem-dimethyl at C5 is not on the conjugated system (position but not attached to double bond).
- Total Calculated:

### Step 2: Experimental Verification

- Literature Value: 235 nm (in Ethanol) [3].
- Analysis: The calculated value (239 nm) is within the acceptable empirical error range (5 nm) of the experimental value (235 nm).

## References

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